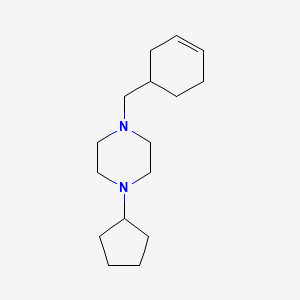

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine

Description

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine is a piperazine derivative characterized by a cyclohex-3-enylmethyl group at the N1 position and a cyclopentyl substituent at the N4 position. Its molecular formula is C₁₆H₂₇N₂, with an average molecular mass of 247.40 g/mol and a monoisotopic mass of 247.2175 g/mol .

Properties

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2/c1-2-6-15(7-3-1)14-17-10-12-18(13-11-17)16-8-4-5-9-16/h1-2,15-16H,3-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCGNJCHHNUUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)CC3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohex-3-en-1-ylmethyl chloride and 4-cyclopentylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Piperazine derivatives are highly tunable, with substituents significantly influencing their biological activity and physicochemical parameters. Below is a comparative analysis of key analogues:

Key Observations:

- Lipophilicity : The cyclohexene ring in the target compound contributes to moderate lipophilicity, whereas trifluoromethyl (CF₃) groups in significantly increase hydrophobicity.

- Metabolic Stability : Cyclopentyl substituents (as in the target compound) are less prone to oxidative metabolism compared to benzyl groups in or .

- Aromatic Interactions : Benzyl and substituted benzyl groups (e.g., ) enhance π-π stacking with aromatic residues in biological targets.

Analgesic and Receptor-Binding Profiles:

- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A structurally related compound with potent analgesic activity, MT-45 binds to opioid receptors but exhibits enantiomer-dependent efficacy .

- Target Compound : While direct pharmacological data are scarce, its cyclopentyl group may reduce off-target effects compared to MT-45’s diphenylethyl moiety.

Tuberculostatic Activity:

- Piperazine derivatives with oxadiazole and triazole moieties (e.g., ) show MIC values of 25–100 µg/mL against Mycobacterium tuberculosis.

Antioxidant and Anti-inflammatory Potential:

- Pyrazole-carbaldehyde derivatives (e.g., ) exhibit antioxidant activity via free radical scavenging. The target compound’s cyclohexenyl group may similarly stabilize reactive intermediates.

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine (referred to as CHCP) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a piperazine ring substituted with cyclohexenyl and cyclopentyl groups, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of CHCP is , indicating it contains 15 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms. The structural uniqueness of CHCP allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.

Biological Activities

Research has indicated that compounds similar to CHCP exhibit a range of biological activities:

- Antidepressant Effects : Piperazine derivatives are often investigated for their antidepressant properties. Studies suggest that CHCP may modulate neurotransmitter systems involved in mood regulation.

- Antipsychotic Activity : The structural features of CHCP may confer antipsychotic properties, similar to other piperazine derivatives that have been shown to interact with dopamine and serotonin receptors.

- Neuroprotective Effects : Preliminary studies indicate that CHCP may possess neuroprotective capabilities, potentially offering benefits in neurodegenerative diseases .

The mechanism by which CHCP exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS), including:

- Dopamine Receptors : Modulating dopaminergic signaling pathways could explain its potential antipsychotic effects.

- Serotonin Receptors : Interaction with serotonin receptors may underlie its antidepressant activity.

Comparative Analysis with Similar Compounds

To better understand the potential of CHCP, a comparison with structurally similar compounds can be insightful. Below is a table summarizing these comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-4-cyclopentylpiperazine | Contains a chlorophenyl group | Antidepressant |

| N-(Cyclobutyl)-4-cyclopentylpiperazine | Cyclobutyl group substituent | Antipsychotic |

| 1-(Cyclopropyl)-4-cyclopentylpiperazine | Cyclopropyl instead of cyclohexenyl | Neuroprotective |

The distinct combination of cycloalkene and cycloalkane structures in CHCP might enhance its binding affinity and selectivity towards certain biological targets compared to these other piperazine derivatives.

Case Studies

Several studies have explored the biological activity of piperazine derivatives, providing context for the potential applications of CHCP:

- Antidepressant Studies : A study demonstrated that similar piperazine compounds exhibited significant antidepressant-like effects in animal models by increasing serotonin levels in the brain .

- Antipsychotic Research : Another research project focused on piperazine derivatives showed promising antipsychotic activity through modulation of dopamine receptor pathways, suggesting a similar potential for CHCP .

- Neuroprotection : A recent study indicated that certain piperazine derivatives could reduce oxidative stress in neuronal cells, hinting at neuroprotective properties that could be explored further for CHCP.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

- Cyclohexene Substitution : Reacting cyclohex-3-en-1-ylmethyl chloride with a piperazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Cyclopentyl Group Introduction : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopentyl moiety, with acetonitrile as a solvent and triethylamine as a base .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 263.21 [M+H]⁺) .

- Computational Modeling : Density Functional Theory (DFT) to predict conformational stability and electronic properties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes under high temperatures .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and stereochemical purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve reaction kinetics .

- Catalyst Optimization : Compare Pd(PPh₃)₄ vs. NiCl₂(dppp) for coupling efficiency .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, critical for studying stereospecific bioactivity .

Q. What is the mechanistic role of the cyclohexene ring in modulating biological activity?

- Methodological Answer :

- Conformational Analysis : Molecular dynamics simulations reveal that the cyclohexene ring adopts a half-chair conformation, enhancing binding to hydrophobic pockets in target proteins (e.g., GPCRs) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with saturated cyclohexane or aromatic rings to compare binding affinities .

- In Vitro Assays : Use competitive radioligand binding assays (e.g., against 5-HT₁A receptors) to quantify potency shifts .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to verify reproducibility .

- Meta-Analysis : Compare datasets across studies using tools like Prism to identify outliers or confounding variables (e.g., solvent DMSO vs. saline) .

- Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for this compound’s enzyme inhibition?

- Methodological Answer :

- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or incubation time (30 vs. 60 min) in kinase assays can alter IC₅₀ .

- Enzyme Isoforms : Test against purified isoforms (e.g., CYP3A4 vs. CYP2D6) to resolve isoform-specific activity .

- Data Normalization : Use Z-factor scoring to eliminate plate-specific variability in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.